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Executive Summary

SIAIS164018 is a potent, orally bioavailable proteolysis-targeting chimera (PROTAC) that has
demonstrated significant preclinical activity in degrading key oncogenic proteins.[1][2][3]
Developed by modifying the multi-kinase inhibitor Brigatinib, SIAIS164018 not only targets and
degrades wild-type and mutant forms of Anaplastic Lymphoma Kinase (ALK) and Epidermal
Growth Factor Receptor (EGFR) but also exhibits a unique capability to destroy oncoproteins
associated with metastasis, such as Focal Adhesion Kinase (FAK), Pyk2, and PTK6.[1][2][3]
This whitepaper provides a comprehensive technical overview of SIAIS164018, including its
discovery, mechanism of action, quantitative preclinical data, and detailed experimental
protocols.

Introduction and Discovery

SIAIS164018 was rationally designed from the multi-kinase inhibitor Brigatinib with the goal of
creating a degrader molecule with enhanced and unique anti-cancer properties.[1][2] The core
concept involved linking a Brigatinib-derived ligand, which binds to the target proteins (ALK and
EGFR), to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the cellular
protein degradation machinery.[1] This heterobifunctional molecule thereby brings the target
protein into proximity with the E3 ligase, leading to ubiquitination and subsequent degradation
by the proteasome.
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Mechanism of Action

SIAIS164018 functions as a PROTAC, a class of molecules that induce selective protein
degradation. The mechanism involves the formation of a ternary complex between the target
protein (e.g., ALK or EGFR), SIAIS164018, and the CRBN E3 ligase. This proximity induces
the transfer of ubiquitin molecules to the target protein, marking it for recognition and
degradation by the 26S proteasome. This catalytic process allows a single molecule of
SIAIS164018 to induce the degradation of multiple target protein molecules.

Below is a diagram illustrating the general mechanism of action for SIAIS164018.
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Caption: SIAIS164018-mediated protein degradation pathway.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of
SIAIS164018.
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Table 1: In Vitro Degradation and Proliferation Inhibition

Cell Line Target Protein DC50 (nM) IC50 (nM) Notes
ALK-positive
SR ALK <10 21 anaplastic large-

cell ymphoma

Overexpressing

293T ALK (G1202R) ~100 21 ALK G1202R
mutant
Non-small cell
EGFR _
H1975 ~100 42 lung cancer with
(L858R+T790M) )
EGFR mutations
ALK-negative
FAK, PYK2,
Calu-1 <1 - non-small cell
PTK6
lung cancer
FAK, PYK2, Triple-negative
MDA-MB-231 <1 -
PTK6 breast cancer

DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition of

proliferation.

Table 2: In Vivo P Kinetics in Mi

Parameter

Value

Oral Bioavailability

Good

Microsomal Stability (Mice)

16.7 pL/min/mg

Microsomal Stability (Rats)

<9.6 puL/min/mg

Microsomal Stability (Humans)

<9.6 pL/min/mg

Experimental Protocols
Synthesis of SIAIS164018
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The synthesis of SIAIS164018 involves a multi-step process starting from commercially
available precursors to generate the Brigatinib-like warhead and the pomalidomide-based E3
ligase ligand, which are then coupled via a linker. For detailed synthetic procedures and
characterization data (NMR, HPLC, HRMS), please refer to the supplementary information of
the primary publication.[1]

Cell Culture

SR, NCI-H2228, A549, and H1975 cell lines were obtained from the American Type Culture
Collection (ATCC). Calu-1 cells were procured from the Shanghai Cell Bank of the National
Science Academy of China. MDA-MB-231 cells were purchased from Dalian Meilun
Biotechnology. All cell lines were cultured according to the providers' recommendations and
were confirmed to be free of mycoplasma contamination.

Western Blotting for Protein Degradation

o Cell Lysis: Cells were treated with various concentrations of SIAIS164018 for the indicated
times. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer
supplemented with protease and phosphatase inhibitors.

» Protein Quantification: Protein concentration in the lysates was determined using a BCA
protein assay Kit.

o SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and
transferred to a PVDF membrane.

o Immunoblotting: Membranes were blocked with 5% non-fat milk in TBST and then incubated
with primary antibodies against ALK, EGFR, FAK, PYK2, PTK®6, or other proteins of interest
overnight at 4°C. After washing, membranes were incubated with HRP-conjugated
secondary antibodies.

¢ Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL)
detection system.

Cell Proliferation Assay

e Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.
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o Compound Treatment: After 24 hours, cells were treated with a serial dilution of
SIAIS164018 or control compounds.

¢ Incubation: Cells were incubated for 72 hours.

 Viability Measurement: Cell viability was assessed using the CellTiter-Glo luminescent cell
viability assay according to the manufacturer's protocol. IC50 values were calculated using
GraphPad Prism software.

Cell Migration and Invasion Assays

o Transwell Setup: Transwell inserts (8.0 um pore size) were used. For invasion assays, the
inserts were pre-coated with Matrigel.

o Cell Seeding: Cells were serum-starved overnight, then seeded into the upper chamber of
the Transwell inserts in serum-free medium containing SIAIS164018.

o Chemoattractant: The lower chamber was filled with a medium containing a chemoattractant
(e.g., 10% FBS).

e Incubation: The plates were incubated for 24-48 hours.

e Quantification: Non-migrated/invaded cells on the upper surface of the membrane were
removed with a cotton swab. The cells that had migrated/invaded to the lower surface were
fixed with methanol and stained with crystal violet. The number of stained cells was counted
under a microscope.

Cell Cycle Analysis

e Cell Treatment and Fixation: Cells were treated with SIAIS164018 for 24 or 48 hours. After
treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight
at -20°C.

» Staining: Fixed cells were washed with PBS and then stained with a solution containing
propidium iodide (PI) and RNase A.[4][5][6][7]

o Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The
percentage of cells in G1, S, and G2/M phases was determined using appropriate software
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(e.g., ModFit LT).

In Vivo Xenograft Studies

¢ Animal Model: Female BALB/c nude mice were used.

o Tumor Implantation: Human cancer cells (e.g., SR cells) were subcutaneously injected into
the flanks of the mice.

e Treatment: When tumors reached a palpable size, mice were randomized into treatment and
control groups. SIAIS164018 was administered orally at specified doses.

e Monitoring: Tumor volume and body weight were measured regularly.

o Endpoint: At the end of the study, tumors were excised, weighed, and processed for further
analysis (e.g., Western blotting to confirm target degradation).

Kinome Profiling

Kinome profiling was performed using a mass spectrometry-based approach.[8][9] Briefly, cell
lysates were incubated with multiplexed inhibitor beads to capture activated kinases. The
captured kinases were then digested, and the resulting peptides were analyzed by LC-MS/MS
to identify and quantify the kinases.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by SIAIS164018 and a typical
experimental workflow for its evaluation.
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Signaling Pathways Targeted by SIAIS164018
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Caption: Key signaling pathways modulated by SIAIS164018.
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Experimental Workflow for SIAIS164018 Evaluation
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Caption: A typical workflow for the preclinical evaluation of SIAIS164018.
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A specific patent application for "SIAIS164018" has not been identified in publicly available
databases. However, the intellectual property landscape surrounding this molecule is likely
protected by patents covering Brigatinib and its derivatives, as well as broader patents on
PROTAC technology utilizing pomalidomide or similar Cereblon ligands.[10][11] Further
investigation into patents filed by the discovering institution may provide more specific details.

Conclusion and Future Directions

SIAIS164018 represents a significant advancement in the development of targeted protein
degraders. Its ability to degrade not only primary oncogenic drivers like ALK and EGFR but also
key mediators of metastasis sets it apart from traditional kinase inhibitors. The favorable oral
bioavailability and in vivo tolerance further highlight its potential as a clinical candidate.[2][3]

Future research should focus on a more extensive evaluation of its efficacy in a wider range of
preclinical models, including patient-derived xenografts, to better predict its clinical utility.
Further optimization of the linker and E3 ligase ligand could also lead to next-generation
degraders with improved potency and selectivity. The unique "reshuffled kinome profile”
induced by SIAIS164018 warrants deeper investigation to understand the full spectrum of its
cellular effects and to identify potential synergistic combination therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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